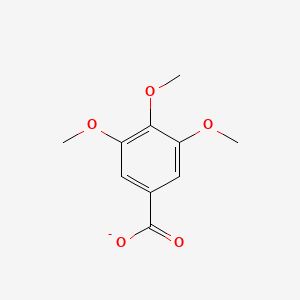

3,4,5-Trimethoxybenzoate

Descripción

Historical Context and Evolution of 3,4,5-Trimethoxybenzoate Research

The scientific journey of this compound is intrinsically linked to its natural precursor, gallic acid (3,4,5-trihydroxybenzoic acid), a compound historically sourced from plant galls and used for centuries in inks and dyes. The evolution of research on this compound, also known as eudesmic acid, began with its identification in various plant species, including in eucalyptus oil. geetauniversity.edu.inwikipedia.org Early research focused on its synthesis, primarily through the methylation of gallic acid. wikipedia.orggoogle.comchemicalbook.com This process, often involving reagents like dimethyl sulfate (B86663), allowed for the controlled modification of gallic acid's hydroxyl groups into methoxy (B1213986) groups, a critical step that alters the compound's electronic properties and reactivity. wikipedia.orggoogle.com

The development of alternative synthetic routes, such as the saponification of its methyl ester, methyl this compound, marked a significant advancement, offering a safer and more efficient method that avoids hazardous reagents. Over time, the research landscape has expanded from basic synthesis and characterization to the exploration of its diverse chemical and biological activities, driven by the quest for new therapeutic agents and functional materials.

Significance and Broad Academic Implications of this compound

The significance of this compound in academic research is multifaceted. It serves as a crucial building block and intermediate in the synthesis of a wide array of more complex molecules. cymitquimica.com Its structural motif is found at the core of several pharmaceutical agents, including the antibacterial drug Trimethoprim, the sedative trimetozine, and the vasodilator dilazep. This has cemented its importance in medicinal chemistry and drug discovery programs. geetauniversity.edu.in

Beyond its role as a synthetic precursor, derivatives of this compound have demonstrated a spectrum of biological activities. These include antioxidant, antimicrobial, and anti-inflammatory properties. Furthermore, research has unveiled its potential in oncology, with certain derivatives exhibiting antiproliferative effects against various cancer cell lines. mdpi.comkoreascience.kr These findings have spurred further investigations into its mechanisms of action at the cellular and molecular levels.

Interdisciplinary Research Perspectives on this compound Chemistry and Biology

The study of this compound exemplifies the convergence of chemistry and biology. From a chemical perspective, its structure, featuring a benzene (B151609) ring with three electron-donating methoxy groups, makes it an interesting subject for studying reaction mechanisms, such as electrophilic aromatic substitution and nucleophilic acyl substitution. The synthesis of various esters and amides of 3,4,5-trimethoxybenzoic acid allows for the fine-tuning of its physicochemical properties, such as solubility and bioavailability.

From a biological standpoint, these derivatives are utilized as molecular probes to investigate complex cellular processes. For instance, studies have explored their effects on melanogenesis, the process of melanin (B1238610) production, revealing potential applications in dermatology. koreascience.kr Other research has focused on their ability to inhibit specific enzymes, such as histone deacetylase, a target in cancer therapy. worldbiologica.com The interaction of this compound derivatives with biological membranes and their ability to modulate ion channel activity are also active areas of investigation, highlighting the compound's utility in understanding fundamental biological pathways. mdpi.com Moreover, its coordination with metal ions to form complexes with interesting magnetic and gas-adsorption properties demonstrates its relevance in the field of materials science. dergipark.org.trmdpi.com

Detailed Research Findings

The academic intrigue surrounding this compound stems from a wealth of detailed research findings. The following tables summarize some of the key properties and research applications of this versatile compound and its derivatives.

Chemical Properties and Synthetic Methods

| Property/Method | Description | Reference |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C10H11O5⁻ | nih.gov |

| Parent Compound | 3,4,5-Trimethoxybenzoic Acid | nih.gov |

| Common Synthetic Precursor | Gallic Acid | wikipedia.orggoogle.com |

| Primary Synthesis Reaction | Methylation of gallic acid, often using dimethyl sulfate. | wikipedia.orggoogle.com |

| Alternative Synthesis | Saponification of methyl this compound. | |

| Key Chemical Reactions | Esterification, hydrolysis, electrophilic aromatic substitution, and nucleophilic acyl substitution. |

Reported Biological Activities of this compound Derivatives

| Biological Activity | Research Finding | Example Compound(s) | Reference |

|---|---|---|---|

| Antioxidant | Derivatives have shown the ability to scavenge free radicals. | Methyl this compound, Ethyl this compound | koreascience.kr |

| Antimicrobial | Exhibits activity against various bacterial and fungal strains. | 4-acetamidophenyl this compound | benthamdirect.com |

| Anti-inflammatory | Modulation of inflammatory pathways has been observed. | Derivatives of 2-Amino-3,4,5-trimethoxybenzoic acid | |

| Anticancer | Shows antiproliferative activity against cancer cells and can inhibit enzymes like histone deacetylase. | This compound of Catechin (B1668976), 1H-benzo[d] geetauniversity.edu.intriazol-1-yl this compound | mdpi.comworldbiologica.com |

| Enzyme Inhibition | Inhibits tyrosinase activity, relevant to melanogenesis. | Methyl this compound, Ethyl this compound | koreascience.kr |

Interdisciplinary Research Applications

| Field of Research | Specific Application | Reference |

|---|---|---|

| Medicinal Chemistry | Serves as a scaffold in the design and synthesis of new drugs, such as phosphodiesterase 5 inhibitors. | nih.gov |

| Biochemical Research | Used as an internal standard for the analysis of lignin (B12514952) structures. | |

| Biophysics | Studying the interaction with and modulation of biological membranes. | mdpi.comnih.gov |

| Materials Science | Formation of dinuclear copper(II) complexes with specific magnetic and gas-adsorption properties. | dergipark.org.trmdpi.com |

| Crystallography | Analysis of crystal structures of its derivatives to understand intermolecular interactions. | researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C10H11O5- |

|---|---|

Peso molecular |

211.19 g/mol |

Nombre IUPAC |

3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C10H12O5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12)/p-1 |

Clave InChI |

SJSOFNCYXJUNBT-UHFFFAOYSA-M |

SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)[O-] |

SMILES canónico |

COC1=CC(=CC(=C1OC)OC)C(=O)[O-] |

Origen del producto |

United States |

Synthetic Methodologies and Derivatization Strategies for 3,4,5 Trimethoxybenzoate Scaffolds

Direct Esterification and Amidation Pathways

The most direct approaches to synthesizing 3,4,5-trimethoxybenzoate derivatives involve the formation of ester and amide linkages with 3,4,5-trimethoxybenzoic acid or its activated forms.

Conventional Synthetic Routes for this compound Esters

The synthesis of this compound esters is commonly achieved through several established methods. A prevalent strategy involves the reaction of 3,4,5-trimethoxybenzoyl chloride with a wide range of alcohols. cdnsciencepub.comu-szeged.hu This method is versatile and has been successfully applied to the synthesis of basic esters by reacting the acid chloride with aminoalcohols. cdnsciencepub.com Another approach begins with gallic acid, which is first esterified with methanol (B129727) in the presence of sulfuric acid to produce methyl gallate. google.com Subsequent methylation of the hydroxyl groups, for instance with methyl chloride gas in N,N-dimethylformamide (DMF) using an inorganic base as an acid-binding agent, yields methyl this compound. google.com

Steglich esterification represents another valuable method. This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to facilitate the esterification of 3,4,5-trimethoxybenzoic acid with various alcohols, including those with phenolic and acetophenone (B1666503) functionalities. researchgate.net

A one-step synthesis of methyl this compound from gallic acid has also been developed, using chloromethane (B1201357) gas in DMF with potassium carbonate as the acid-binding agent. google.com This method aims to simplify the process and reduce reaction time. google.com

Table 1: Conventional Synthetic Routes for this compound Esters

| Starting Material | Reagents | Product | Key Features |

| 3,4,5-Trimethoxybenzoyl chloride | Alcohol/Aminoalcohol | This compound ester | Versatile, widely used for basic esters. cdnsciencepub.comu-szeged.hu |

| Gallic acid | 1. Methanol, H₂SO₄2. Methylating agent (e.g., dimethyl sulfate (B86663), methyl chloride) | Methyl this compound | Two-step process involving initial esterification followed by methylation. google.comsilae.it |

| 2- or 3-Halopropyl this compound | Secondary amine, K₂CO₃ | Basic this compound ester | Advantageous when the aminoalcohol is not readily available. cdnsciencepub.com |

| 3,4,5-Trimethoxybenzoic acid | Alcohol, DCC, DMAP | This compound ester | Steglich esterification, suitable for various functionalized alcohols. researchgate.net |

| Gallic acid | Chloromethane, DMF, K₂CO₃ | Methyl this compound | One-step synthesis method. google.com |

Synthesis of Amide Derivatives of 3,4,5-Trimethoxybenzoic Acid

The synthesis of amide derivatives of 3,4,5-trimethoxybenzoic acid is a straightforward process, typically involving the reaction of 3,4,5-trimethoxybenzoyl chloride with a primary or secondary amine. This reaction is often carried out in a two-phase system, such as ethyl acetate (B1210297) and water, where the amine is dissolved in the aqueous phase and the acid chloride in the organic solvent. google.com The reaction temperature is generally controlled to prevent unwanted side reactions. google.com

Another common method for amide bond formation involves the use of coupling agents. For instance, TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can be used to activate 3,4,5-trimethoxybenzoic acid, which is then reacted with an amine in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as tetrahydrofuran (B95107) (THF). mdpi.com This approach is efficient for synthesizing a variety of amide derivatives. mdpi.com

Functionalization and Conjugation of this compound

The this compound scaffold can be further elaborated by introducing various functional groups and by conjugating it with other molecules of interest, leading to a diverse range of derivatives with potentially unique properties.

Preparation of Aminoalcohol-Derived this compound Esters

A significant class of this compound derivatives is formed by esterification with aminoalcohols. A common synthetic route involves the reaction of 3,4,5-trimethoxybenzoyl chloride with an aminoalcohol. cdnsciencepub.comu-szeged.hu This method has been used to prepare a series of basic esters. cdnsciencepub.com

For the synthesis of more complex aminoalcohol precursors, multi-step sequences are often necessary. For example, (S)-2-methylamino-2-phenyl-n-butanol can be obtained by the reduction of (S)-2-formylamino-2-phenyl-n-butyric acid with a complex hydride like lithium aluminum hydride. google.com The resulting aminoalcohol is then esterified with 3,4,5-trimethoxybenzoyl chloride to yield the final product. google.com

Alternatively, tertiary aminoalcohols can be prepared through the reaction of a secondary aminoalcohol with an alkyl halide in the presence of a base such as anhydrous potassium carbonate. u-szeged.hu These tertiary aminoalcohols can then be esterified with 3,4,5-trimethoxybenzoyl chloride. u-szeged.hu

Table 2: Synthesis of Aminoalcohol-Derived this compound Esters

| Aminoalcohol Precursor | Synthesis of Aminoalcohol | Esterification Reagent | Final Product |

| Basic aminoalcohols | Commercially available or synthesized | 3,4,5-Trimethoxybenzoyl chloride | Basic this compound esters cdnsciencepub.com |

| (S)-2-methylamino-2-phenyl-n-butanol | Reduction of (S)-2-formylamino-2-phenyl-n-butyric acid | 3,4,5-Trimethoxybenzoyl chloride | (S)-2-methylamino-2-phenyl-n-butyl this compound google.com |

| Tertiary aminoalcohols | Reaction of secondary aminoalcohol with alkyl halide | 3,4,5-Trimethoxybenzoyl chloride | Tertiary aminoalcohol-derived this compound esters u-szeged.hu |

Synthesis of Phenolic and Acetophenone Conjugates of this compound

Conjugates of this compound with phenolic and acetophenone moieties have been synthesized, often with the goal of exploring their biological activities. A key synthetic strategy for these conjugates is the Steglich esterification. researchgate.net In this method, 3,4,5-trimethoxybenzoic acid is reacted with a phenolic compound, such as paracetamol (4-acetamidophenol) or 4-hydroxyacetophenone, in the presence of DCC and DMAP. researchgate.net This reaction directly couples the two fragments to form the desired ester conjugate. researchgate.net

The synthesis of the requisite 3,4,5-trimethoxybenzoic acid typically starts from gallic acid, which is methylated to protect the hydroxyl groups before the esterification step. researchgate.net

Strategies for Synthesizing Complex Catechin-3,4,5-Trimethoxybenzoate Conjugates

The synthesis of conjugates between this compound and catechins, a class of flavonoids, presents a synthetic challenge due to the multiple hydroxyl groups on the catechin (B1668976) scaffold. A successful approach involves a multi-step sequence that begins with the protection of the hydroxyl groups of the catechin molecule. mdpi.com This is often achieved through benzylation using benzyl (B1604629) bromide and potassium carbonate. mdpi.com

Following protection, the 3-hydroxy group of the catechin is specifically targeted for esterification with 3,4,5-trimethoxybenzoyl chloride. mdpi.com This selective reaction yields the desired this compound of the protected catechin. Finally, deprotection of the benzyl groups affords the target catechin-3,4,5-trimethoxybenzoate conjugate. mdpi.com

An alternative strategy for creating a D-ring analogue of epigallocatechin-3-gallate (EGCG) involves the synthesis of a 3,4,5-trimethoxybenzoyl ester. nih.gov This route features a key cyclization of a chalcone (B49325) to a 3-flavene, providing a versatile pathway to various analogues of EGCG. nih.gov

Derivatization to Hydrazone Structures Incorporating the 3,4,5-Trimethoxyphenyl Moiety

The synthesis of hydrazone structures bearing the 3,4,5-trimethoxyphenyl group is a significant area of chemical synthesis. These compounds are typically prepared through a multi-step sequence starting from 3,4,5-trimethoxybenzoic acid or its derivatives.

A common and effective pathway involves two primary steps. First, an ester of 3,4,5-trimethoxybenzoic acid, such as methyl this compound, is reacted with hydrazine (B178648) hydrate (B1144303). orientjchem.org This reaction, often performed by refluxing the mixture for several hours, converts the ester into 3,4,5-trimethoxybenzohydrazide (B1329584). orientjchem.orgktu.edu.tr In one method, methyl this compound is prepared by refluxing 3,4,5-trimethoxybenzoic acid with methanol in the presence of an Amberlyst-15 catalyst; the resulting ester is then reacted with hydrazine hydrate at reflux for 10 hours to yield the hydrazide intermediate. orientjchem.org

The second step is the condensation of the 3,4,5-trimethoxybenzohydrazide intermediate with a variety of aldehydes or ketones. ekb.egscinito.ai This reaction is typically carried out by refluxing the hydrazide and the chosen aldehyde in an alcoholic solvent, such as ethanol, for a short period to produce the target hydrazone derivatives in high yields. orientjchem.org This method allows for the introduction of diverse substituents into the final molecule, depending on the aldehyde used. scinito.ai

An alternative approach begins with 3,4,5-trimethoxybenzaldehyde (B134019), which can be condensed with various hydrazine derivatives, such as 3-aryl-2-hydrazino-1,8-naphthyridines, under microwave irradiation to form the corresponding hydrazones. connectjournals.com The resulting structures can then be used as precursors for more complex heterocyclic systems. connectjournals.com

Detailed research findings on the synthesis of various hydrazone analogs are presented in the table below.

Table 1: Synthesis of (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs

| Product No. | Aldehyde Reactant | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4a | Benzaldehyde | 88 | 198-200 |

| 4b | 4-Methylbenzaldehyde | 92 | 212-214 |

| 4c | 4-Methoxybenzaldehyde | 94 | 202-204 |

| 4d | 4-(Dimethylamino)benzaldehyde | 95 | 238-240 |

| 4e | 4-Chlorobenzaldehyde | 89 | 230-232 |

| 4f | 2,4-Dichlorobenzaldehyde | 91 | 242-244 |

| 4g | 4-Hydroxy-3-methoxybenzaldehyde | 90 | 258-260 |

| 4h | 5-Nitrothiophene-2-carboxaldehyde | 85 | 262-264 |

Data sourced from Oriental Journal of Chemistry. orientjchem.org

Chemo- and Regioselective Synthesis in this compound Chemistry

Chemo- and regioselectivity are critical for the precise functionalization of the this compound scaffold, enabling reactions to occur at a specific functional group or position while leaving others unaffected.

Regioselective Functionalization of the Aromatic Ring The electron-rich aromatic ring of 3,4,5-trimethoxybenzoic acid can be selectively functionalized. A notable example is the regioselective iodination at the ortho-position to the carboxylic acid group. Using a combination of iodine and silver trifluoroacetate (B77799) (AgTFA), 3,4,5-trimethoxybenzoic acid can be converted to 2-iodo-3,4,5-trimethoxybenzoic acid. researchgate.net This reaction demonstrates high regioselectivity for the C-2 position, driven by the directing effect of the carboxyl group. researchgate.net

Chemoselective Reactions at the Carboxyl Group The carboxyl group of this compound can be targeted with high chemoselectivity. In the synthesis of phenstatin (B1242451) derivatives, sodium this compound is reacted with aromatic organolithium reagents. mdpi.com The organolithium compound selectively attacks the carboxylate, forming a ketone, without reacting with the methoxy (B1213986) groups on the aromatic ring. mdpi.com Similarly, amide derivatives can be formed by activating the carboxylic acid with a coupling agent like PyBOP and reacting it with an amine. mdpi.com This method directs the reaction specifically to the carboxylic acid, leaving other functional groups intact. mdpi.com

Another example of chemoselectivity is the reduction of the ester functional group. While the three electron-releasing methoxy groups reduce the reactivity of the carbonyl group in esters like methyl this compound, the ester can be successfully reduced to 3,4,5-trimethoxybenzyl alcohol. researchgate.net This reduction is achieved using sodium borohydride (B1222165) (NaBH₄) in diglyme, but it crucially requires the presence of lithium chloride (LiCl) to proceed, illustrating a method to achieve chemoselective reduction of an otherwise less reactive ester. researchgate.net

Novel Catalytic Approaches in this compound Synthesis

The synthesis of this compound esters, key intermediates in many chemical processes, has been improved through the development of novel catalytic methods that offer greater efficiency, sustainability, and yield compared to traditional approaches.

The classic method for synthesizing these esters is the Fischer esterification, which involves reacting 3,4,5-trimethoxybenzoic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). smolecule.com This method, however, often requires long reaction times and can lead to side products. smolecule.com

Modern approaches have introduced more efficient and environmentally friendly catalysts.

Solid Acid Catalysts: Heterogeneous solid acid catalysts are a significant advancement. Amberlyst-15, a macroreticular ion-exchange resin, has been used to synthesize butyl this compound with an 85% yield. smolecule.com A key advantage of Amberlyst-15 is its reusability for multiple cycles with minimal loss of activity. smolecule.com Another novel approach utilizes iron-supported zirconium/titanium solid acid catalysts for the synthesis of methyl this compound, demonstrating the ongoing development in heterogeneous catalysis for this reaction. mdpi.com

Ionic Liquids: Brønsted acidic ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]), serve as green catalyst alternatives for esterification, offering benefits like ease of separation and potential for recycling. smolecule.com

Vanadium Catalysis: A highly efficient and novel method involves the direct oxidative esterification of 3,4,5-trimethoxybenzaldehyde to the corresponding ester. doi.org This reaction uses a vanadium-based catalyst with hydrogen peroxide (H₂O₂) as the oxidant. The reaction proceeds in the corresponding alcohol, which acts as both the solvent and the reactant, to produce various esters in excellent yields. doi.org

Table 2: Vanadium-Catalyzed Synthesis of this compound Esters

| Alcohol Substrate | Product | Yield (%) |

|---|---|---|

| Methanol | Methyl this compound | 95% |

| Ethanol | Ethyl this compound | 95% |

| Isopropanol | Isopropyl this compound | 90% |

Data sourced from a study on vanadium complex catalysis. doi.org

Catalytic Synthesis from Gallic Acid: A common industrial route starts from gallic acid. This involves a two-step process: an initial acid-catalyzed esterification with methanol to form methyl gallate, followed by a methylation reaction of the hydroxyl groups. google.compatsnap.com A one-step method has also been developed where gallic acid is reacted with chloromethane gas in DMF with potassium carbonate as an acid-binding agent, preparing methyl this compound directly. google.com

Table 3: Comparison of Catalysts for Benzoate (B1203000) Ester Synthesis

| Catalyst | Method | Substrates | Yield | Reference |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Fischer Esterification | 3,4,5-Trimethoxybenzoic acid, Butanol | ~65% | smolecule.com |

| Amberlyst-15 | Solid Acid Catalysis | 3,4,5-Trimethoxybenzoic acid, Butanol | 85% | smolecule.com |

| Fe/Zr/Ti Solid Acid | Heterogeneous Catalysis | 3,4,5-Trimethoxybenzoic acid, Methanol | High | mdpi.com |

Advanced Structural Elucidation and Computational Characterization of 3,4,5 Trimethoxybenzoate Derivatives

Spectroscopic Approaches for 3,4,5-Trimethoxybenzoate Structural Analysis

Spectroscopic methods are fundamental in determining the molecular structure of this compound derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy each provide unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within the molecule.

In the ¹H NMR spectrum of methyl this compound, the aromatic protons typically appear as a singlet around δ 7.30 ppm. mdpi.com The three methoxy (B1213986) groups give rise to distinct signals; the two meta-methoxy groups are observed as a singlet at approximately δ 3.93 ppm, while the para-methoxy group appears at a slightly different chemical shift. mdpi.comrsc.org The methyl ester protons also produce a singlet, typically around δ 3.93 ppm. rsc.org

The ¹³C NMR spectrum provides further structural detail. For instance, in methyl 2-(trifluoromethyl)-3,4,5-trimethoxybenzoate, the carbonyl carbon of the ester is found at δ 168.4 ppm. rsc.org The aromatic carbons show distinct signals, with the carbon bearing the trifluoromethyl group appearing around δ 114.5 ppm, influenced by the strong electron-withdrawing nature of the CF₃ group. rsc.org The methoxy carbons are typically observed in the range of δ 56-62 ppm. rsc.org Studies on various derivatives, such as propyl this compound, show characteristic shifts that aid in their structural confirmation. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives in CDCl₃

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Methyl this compound | 7.23 (s, 2H, Ar-H), 3.85 (s, 6H, m-OCH₃), 3.73 (s, 3H, p-OCH₃) | 167.40 (C=O), 153.11 (C-O), 141.81 (C-O), 126.38 (C-H), 106.98 (C-H), 60.55 (p-OCH₃), 56.35 (m-OCH₃) |

| Propyl this compound | 7.30 (s, 2H, Ar-H), 4.27 (t, 2H, OCH₂), 3.93 (s, 9H, OCH₃), 1.79 (sext, 2H, CH₂), 1.02 (t, 3H, CH₃) | 166.14 (C=O), 152.66 (C-O), 142.06 (C-O), 125.46 (C-H), 106.67 (C-H), 66.64 (OCH₂), 60.95 (OCH₃), 56.18 (OCH₃), 22.05 (CH₂), 10.44 (CH₃) |

| Methyl 2-(trifluoromethyl)-3,4,5-trimethoxybenzoate | 6.74 (s, 1H, Ar-H), 3.93 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 3.87 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃) | 168.4 (C=O), 155.9 (C), 152.9 (C), 144.1 (C), 128.4 (C), 123.0 (CF₃), 114.5 (C), 106.8 (CH), 61.8 (CH₃), 60.8 (CH₃), 56.2 (CH₃), 52.9 (CH₃) |

Data compiled from various research articles. mdpi.comrsc.orgchemicalbook.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is used to identify the functional groups present in this compound derivatives by analyzing their characteristic vibrational frequencies. The most prominent absorption band is the C=O stretching of the ester group, which typically appears in the range of 1706-1740 cm⁻¹. mdpi.comvulcanchem.com For aliphatic esters, this band is found between 1750-1735 cm⁻¹, while for α,β-unsaturated esters, it shifts to 1730-1715 cm⁻¹. orgchemboulder.com

Other significant absorptions include the C-O stretching vibrations of the ester and ether linkages, which are observed between 1333-1008 cm⁻¹. mdpi.com The aromatic C=C stretching vibrations are typically seen around 1590 cm⁻¹. mdpi.com The asymmetric and symmetric stretching modes of the C-H bonds in the methoxy groups are found in the region of 3000-2800 cm⁻¹. tubitak.gov.tr The specific positions of these bands can be influenced by the nature of the substituents on the aromatic ring and the ester group. redalyc.org For example, in metal complexes of 3,4,5-trimethoxybenzoic acid, the coordination of the carboxylate group to the metal ion leads to shifts in the characteristic vibrational frequencies. researchgate.net

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Compound Example |

| O-H Stretch (of acid) | 3250-2522 | 3,4,5-Trimethoxybenzoic acid ekb.eg |

| C-H Stretch (aromatic) | 3114-3018 | Propyl this compound mdpi.com |

| C-H Stretch (aliphatic) | 2964-2837 | Propyl this compound mdpi.com |

| C=O Stretch (ester) | 1740-1706 | Propyl this compound mdpi.comvulcanchem.com |

| C=C Stretch (aromatic) | 1590-1581 | Propyl this compound mdpi.com |

| C-O Stretch | 1333-1008 | Propyl this compound mdpi.com |

Data sourced from various spectroscopic studies. mdpi.comvulcanchem.comekb.eg

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of this compound derivatives, which helps in their structural confirmation. wikipedia.org Upon ionization, the molecular ion ([M]⁺) is formed, and its mass provides the molecular weight of the compound. msu.edu

The fragmentation of these esters often involves characteristic losses. For example, the mass spectrum of propyl this compound would be expected to show a molecular ion peak and fragments corresponding to the loss of the propyl group or parts of the trimethoxybenzoyl moiety. mdpi.com In the mass spectrum of 3,4,5-trimethoxybenzoic acid, a prominent peak is observed at m/z 196, corresponding to the loss of a methyl group from the molecular ion. ekb.eg High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. mdpi.com For instance, the HRMS of 2-methylnaphthalene (B46627) this compound showed a [M+H]⁺ ion at m/z 353.1381, which is very close to the calculated theoretical value of 353.1383 for C₂₁H₂₀O₅. mdpi.com

Table 3: Key Mass Spectrometry Fragments for Selected this compound Derivatives

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and (Proposed Loss) |

| 3,4,5-Trimethoxybenzoic acid | 212 | 211 ([M-H]⁺), 196 ([M-CH₃]⁺), 182 ([M-CH₂O]⁺), 166, 138 ekb.eg |

| Methyl this compound | 226 | Data not available in the provided search results. |

| Propyl this compound | 254 | Data not available in the provided search results. |

Fragmentation data is based on available mass spectra. ekb.eg

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within this compound derivatives. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λₘₐₓ) is influenced by the extent of conjugation in the molecule.

The UV-Vis spectra of this compound derivatives typically show absorption bands corresponding to π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl group of the ester. The presence of the methoxy groups, which are electron-donating, and the carbonyl group, which is electron-withdrawing, influences the electronic structure and thus the absorption spectrum. niscpr.res.inbenthamdirect.com For instance, in a study of a gallic acid-cholesterol conjugate containing the 3,4,5-trimethoxybenzoyl moiety, the electronic properties were investigated using UV-Vis spectroscopy in conjunction with theoretical calculations. niscpr.res.in The spectra of metal complexes of 3,4,5-trimethoxybenzoic acid also provide insights into the coordination environment of the metal ion. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

For example, the crystal structure of methyl 2,6-dibromo-3,4,5-trimethoxybenzoate revealed that it crystallizes in the monoclinic crystal system. researchgate.net The analysis of its crystal packing showed the presence of weak directional hydrogen bonds and van der Waals forces, but an absence of π-π stacking interactions. researchgate.net Similarly, the crystal structure of (2R,3S)-1,2,3,4-tetrahydronaphthalene-2,3-diyl bis(this compound) has been fully characterized, providing definitive proof of its stereochemistry and conformation. nih.gov In some derivatives, intramolecular C-H···O contacts have been observed, which can influence the molecular conformation. uni-regensburg.de

Table 4: Crystallographic Data for Selected this compound Derivatives

| Compound | Crystal System | Space Group | Key Structural Features |

| Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate | Monoclinic | Cc | Absence of π-π stacking, packing dominated by van der Waals forces and weak hydrogen bonds. researchgate.net |

| Methyl 2-nitro-3,4,5-trimethoxybenzoate | Monoclinic | C2/c | Absence of π-π stacking, packing dominated by van der Waals forces and weak hydrogen bonds. researchgate.net |

| Copper(II) this compound | Triclinic | P1 | Dinuclear lantern-like core structure. dergipark.org.tr |

Data obtained from X-ray diffraction studies. researchgate.netdergipark.org.tr

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a powerful tool for complementing experimental data and providing deeper insights into the structural and electronic properties of this compound derivatives. niscpr.res.inresearchgate.net These computational methods can be used to predict molecular geometries, vibrational frequencies, NMR chemical shifts, and electronic properties such as HOMO-LUMO energy gaps. niscpr.res.inbenthamdirect.com

For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to optimize the geometry of various this compound conjugates and to calculate their theoretical vibrational spectra, which showed good agreement with experimental IR data. niscpr.res.inresearchgate.net Molecular electrostatic potential (MEP) maps can be generated to identify the nucleophilic and electrophilic sites within the molecule. benthamdirect.comresearchgate.net Furthermore, calculations of global and local reactivity descriptors, as well as the analysis of frontier molecular orbitals (HOMO and LUMO), provide valuable information about the chemical reactivity and charge transfer characteristics of these compounds. niscpr.res.inbenthamdirect.comresearchgate.net The Atom in Molecule (AIM) approach has been used to study weak intramolecular interactions. researchgate.net

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules, offering a balance between accuracy and computational cost. wikipedia.orgscispace.com DFT calculations are instrumental in predicting the geometry, electronic properties, and reactivity of this compound derivatives. scispace.comnih.gov

Research on derivatives of 3,4,5-trimethoxybenzoic acid, such as 4-acetamidophenyl this compound and 4-acetyl phenyl this compound, utilizes DFT (specifically the B3LYP/6-31G(d,p) basis set) for quantum chemical calculations. researchgate.net These studies determine electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often suggests higher reactivity and easier charge transfer within the molecule. researchgate.netniscpr.res.in For instance, a small HOMO-LUMO energy gap calculated for 4-acetyl phenyl this compound indicated a greater ease of intramolecular charge transfer compared to its 4-acetamidophenyl counterpart. researchgate.net

DFT is also employed to calculate global and local reactivity descriptors, which help in predicting the most reactive sites within a molecule. researchgate.net Concepts such as absolute electronegativity (χ) and absolute hardness (η) are derived from DFT calculations to provide a quantitative measure of a molecule's reactivity. researchgate.net These theoretical studies are foundational for understanding the antioxidant activity and other biological properties of gallic acid derivatives, the parent family of 3,4,5-trimethoxybenzoates. bohrium.comresearchgate.netpreprints.org

| Parameter | Description | Relevance in DFT Analysis |

| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| Energy Gap (ΔE) | Difference in energy between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net |

| Electronegativity (χ) | Measure of an atom's ability to attract shared electrons | Helps in understanding charge distribution and bond polarity. researchgate.net |

| Hardness (η) | Resistance to change in electron distribution | A higher value indicates greater stability and lower reactivity. researchgate.net |

Molecular Dynamics (MD) Simulations in this compound Biomolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ijpsr.comnih.gov This technique is particularly valuable for understanding how this compound derivatives interact with biological systems, such as cell membranes. nih.gov

Studies on 3-O-(3,4,5-trimethoxybenzoyl)-(-)-catechin (TMBC), a semisynthetic catechin (B1668976) derivative, have utilized MD simulations to explore its interaction with model biomembranes. nih.govresearchgate.net These simulations, complementing experimental data, have shown that TMBC embeds within the lipid bilayers of membranes composed of phospholipids (B1166683) like phosphatidylserine (B164497) and phosphatidylethanolamine (B1630911). nih.govresearchgate.net

The simulations reveal that TMBC is located within the interior of the anionic bilayer, reaching the carbonyl region of the phospholipids. nih.gov Its presence disrupts the natural packing of the lipid molecules. For example, in phosphatidylserine bilayers, TMBC was found to disturb the intermolecular hydrogen bonding between neighboring lipid molecules. nih.gov The number of hydrogen bonds between phospholipid molecules decreased in the presence of TMBC, indicating a significant perturbation of the membrane structure. nih.gov Similarly, in phosphatidylethanolamine membranes, MD simulations showed TMBC forming domains near the interfacial region, modifying the lateral pressure profile and stabilizing the bilayer in the liquid crystalline phase. researchgate.net This alteration of membrane properties is thought to be linked to the compound's biological activities. nih.govresearchgate.net

| System | Key Findings from MD Simulations | Reference |

| TMBC in Phosphatidylserine Bilayer | TMBC locates in the bilayer's interior, forming small clusters and disturbing the hydrogen bonding network between phospholipid molecules. | nih.gov |

| TMBC in Phosphatidylethanolamine Bilayer | TMBC incorporates into the bilayer, forming domains near the interfacial region and altering the membrane's lateral pressure profile. | researchgate.net |

Analysis of Weak Interactions via Atom in Molecule (AIM) Theory

The theory of Atoms in Molecules (AIM) provides a method for analyzing the topology of the electron density to characterize chemical bonding, including weak intramolecular and intermolecular interactions. nih.gov While initially met with some skepticism for intermolecular applications due to the low and imprecise electron density in these regions, AIM has found utility in characterizing subtle interactions within molecules. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification

Molecular Electrostatic Potential (MEP) is a valuable tool used to visualize the charge distribution of a molecule and predict how it will interact with other species. ucsb.edumdpi.com The MEP map displays regions of positive, negative, and neutral electrostatic potential on the electron density surface, which are typically color-coded. wolfram.comnih.gov

For this compound derivatives, MEP analysis is crucial for identifying reactive sites for electrophilic and nucleophilic attack. researchgate.netniscpr.res.in In MEP maps, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as those around oxygen atoms. nih.govresearchgate.net Conversely, regions of positive potential (colored blue) signify electron-deficient areas that are prone to nucleophilic attack. nih.govresearchgate.net

Studies on compounds like 4-acetamidophenyl this compound have used MEP analysis to determine nucleophilic and electrophilic reactivity. researchgate.net The MEP surface provides a clear, visual guide to the molecule's reactive behavior, complementing the quantitative data from DFT-based reactivity descriptors. researchgate.netnih.gov This predictive capability is essential for understanding the mechanisms of biological activity and for designing new molecules with desired interaction properties. ucsb.edu

| MEP Color Code | Potential | Interpretation |

| Red | Negative | Electron-rich region, susceptible to electrophilic attack. nih.gov |

| Yellow/Orange | Intermediate Negative | --- |

| Green | Neutral (Zero) | Region of near-zero potential. nih.gov |

| Blue | Positive | Electron-deficient region, susceptible to nucleophilic attack. nih.gov |

Mechanistic Investigations of Biological Activities Associated with 3,4,5 Trimethoxybenzoate

Modulation of Intracellular Signaling Pathways by 3,4,5-Trimethoxybenzoate Analogues

Derivatives of this compound have been shown to exert their biological effects by interfering with several key intracellular signaling cascades. These interactions range from the regulation of ion homeostasis to the modulation of complex enzymatic phosphorylation pathways.

Regulation of Calcium Homeostasis, Including Intracellular Calcium Release Inhibition (e.g., TMB-8)

One of the most well-documented activities of this compound analogues is their ability to modulate intracellular calcium ([Ca2+]i) levels. A prominent example is 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (TMB-8), which is widely used as an inhibitor of intracellular calcium release.

TMB-8 has been shown to inhibit the mobilization of calcium from intracellular stores. nih.gov In several cell types, it has been demonstrated to antagonize the release of calcium mediated by inositol (B14025) 1,4,5-trisphosphate (IP3). nih.govbiologists.comresearchgate.net For instance, in human fetal neurons and astrocytes, TMB-8 significantly attenuates the initial transient increase in [Ca2+]i induced by the HIV-1 protein Tat, an effect linked to the inhibition of IP3-mediated intracellular calcium release. nih.gov Similarly, in shark vascular smooth muscle, TMB-8 inhibits the rise in [Ca2+]i stimulated by an endothelin B receptor agonist, a process dependent on IP3 receptors. biologists.com The inhibitory effect of TMB-8 on IP3-induced calcium release has also been observed in isolated canine brain microsomes and vacuolar membrane vesicles of Saccharomyces cerevisiae. researchgate.netnih.gov

However, the action of TMB-8 is not limited to IP3-sensitive stores. Some studies suggest it may also affect other calcium release channels, such as ryanodine (B192298) receptors. biologists.com Furthermore, the effects of TMB-8 on calcium homeostasis can be complex. In FRTL-5 rat thyroid cells, TMB-8 was found to not only prevent norepinephrine (B1679862) from mobilizing intracellular calcium but also to promote calcium influx from the extracellular environment. nih.gov In adrenal glomerulosa cells, TMB-8 effectively inhibits angiotensin II- and K+-induced increases in calcium influx but does not inhibit angiotensin II-induced 45Ca2+ efflux from prelabelled cells or IP3-induced calcium release in saponin-permeabilized cells. capes.gov.br This suggests that in some systems, its primary effect may be on plasma membrane calcium influx rather than intracellular release. capes.gov.br

The following table summarizes the inhibitory effects of TMB-8 on calcium signaling in different experimental systems.

| Experimental System | Stimulus | Observed Effect of TMB-8 | Reference(s) |

| Human Fetal Neurons and Astrocytes | HIV-1 Protein Tat | Attenuation of IP3-mediated intracellular calcium release | nih.gov |

| Shark Vascular Smooth Muscle | Endothelin B Receptor Agonist | Inhibition of IP3 receptor-mediated [Ca2+]i rise | biologists.com |

| Adrenal Glomerulosa Cells | Angiotensin II, K+ | Inhibition of plasma membrane calcium influx | capes.gov.br |

| FRTL-5 Rat Thyroid Cells | Norepinephrine | Prevention of intracellular Ca2+ mobilization and promotion of Ca2+ influx | nih.gov |

| Neonatal Mouse Calvariae | Acidic pH | Inhibition of H+-induced bone resorption via blockade of Ca2+ signaling | nih.gov |

Effects on Protein Tyrosine Phosphorylation Cascades

Analogues of this compound can also influence protein tyrosine phosphorylation, a critical process in cell signaling. In human platelets, TMB-8, along with the local anesthetic dibucaine, has been observed to induce the rapid tyrosine phosphorylation of several proteins with molecular weights of 160, 70-75, and 40 kDa. nih.gov Concurrently, these compounds lead to the dephosphorylation of a 62- to 64-kDa protein. nih.gov

Interestingly, while TMB-8 induces the phosphorylation of certain proteins, it can inhibit the phosphorylation of others. For example, the increase in tyrosine phosphorylation of proteins in the 95-130 kDa range, which is induced by alpha-thrombin, is inhibited by TMB-8. nih.gov This suggests a complex and selective modulation of protein tyrosine kinase and/or phosphatase activity.

Furthermore, the effects of TMB-8 on calcium signaling are intertwined with protein tyrosine phosphorylation. In mesangial cells, the inhibition of intracellular calcium release by TMB-8 suppresses the endothelin-1-mediated formation of prostaglandin (B15479496) endoperoxide synthase-2 (PGHS-2) mRNA and protein, a process that requires calcium-regulated protein tyrosine phosphorylation. nih.gov

Mechanisms of Enzyme Inhibition by this compound Derivatives

Another enzyme inhibited by a this compound analogue is carnitine palmitoyltransferase. TMB-8 was found to be a more potent inhibitor of this enzyme than the calcium channel blocker verapamil. nih.gov The inhibition of carnitine palmitoyltransferase by TMB-8 could be overcome by carnitine, suggesting a competitive mechanism with respect to carnitine concentration. nih.gov However, the concentrations of TMB-8 required for enzyme inhibition were higher than those needed to inhibit ketogenesis in isolated hepatocytes, indicating that direct inhibition of this enzyme may not fully account for the observed metabolic effects. nih.gov

The table below provides examples of enzymes inhibited by this compound derivatives and the proposed mechanism of inhibition.

| Enzyme | Inhibitor | Proposed Mechanism of Inhibition | Reference(s) |

| Protein Kinase C (PKC) | TMB-8 | Direct, dose-dependent inhibition | capes.gov.brcaymanchem.com |

| Carnitine Palmitoyltransferase | TMB-8 | Competitive with respect to carnitine | nih.gov |

Interaction with G-protein Coupled Receptor Signaling Components

While not always acting directly on G-protein coupled receptors (GPCRs), this compound analogues can significantly interfere with GPCR signaling cascades. This often occurs downstream of the receptor, at the level of second messenger generation and ion channel modulation.

For instance, TMB-8 has been shown to inhibit the functional responses mediated by the activation of various GPCRs. In neutrophils, chemoattractants bind to serpentine (B99607) receptors coupled to heterotrimeric G proteins, leading to the activation of p21-activated protein kinases (Paks). aai.org TMB-8, by blocking the intracellular Ca2+ channel, interrupts this signaling pathway and blocks the activation of Paks. aai.org Similarly, in osteoblasts, the activation of the proton-sensing GPCR OGR1 leads to an increase in intracellular Ca2+ and subsequent bone resorption. nih.gov TMB-8, by inhibiting inositol trisphosphate-mediated Ca2+ signaling, blocks this acid-induced bone resorption. nih.gov

Furthermore, TMB-8 has been shown to antagonize the function of the 5-hydroxytryptamine (5-HT)3 receptor, a ligand-gated ion channel, through a competitive antagonistic mechanism. nih.gov While the 5-HT3 receptor is not a GPCR, its modulation demonstrates the broader impact of TMB-8 on receptor-mediated signaling. In the context of GPCRs that couple to phospholipase C, such as the endothelin B receptor, TMB-8 can inhibit the downstream release of intracellular calcium, thereby dampening the cellular response. biologists.com

Biogenic Membrane Interactions of this compound Conjugates

The amphiphilic nature of some this compound derivatives suggests that biological membranes are a potential site of action. The interaction of these compounds with lipid bilayers can lead to significant structural and dynamic changes in the membrane.

Structural Perturbations of Lipid Bilayers

A semisynthetic catechin (B1668976), this compound of catechin (TMBC), has been studied for its interaction with biomimetic membranes. nih.gov When incorporated into anionic phosphatidylserine (B164497) bilayers, TMBC perturbs the thermotropic gel to liquid crystalline phase transition. nih.gov In the gel phase, it promotes the formation of an interdigitated phase, where the acyl chains of lipids from opposing leaflets interlock. nih.gov In the more fluid liquid crystalline phase, TMBC leads to a decrease in bilayer thickness and an increase in the area per lipid. nih.gov Molecular dynamics simulations have shown that TMBC is located within the interior of the anionic bilayer, reaching the carbonyl region of the phospholipids (B1166683). nih.gov This positioning allows it to disrupt the intermolecular hydrogen bonding between neighboring lipid molecules. nih.gov

Similar effects have been observed in phosphatidylethanolamine (B1630911) membranes, which are abundant in mammalian cells. researchgate.net In these membranes, TMBC also shifts the gel to liquid crystalline phase transition to lower temperatures and decreases the cooperativity of this transition. researchgate.net It promotes the formation of gel phase immiscibility and inhibits the formation of the non-lamellar inverted hexagonal phase. researchgate.net In the liquid crystalline state, TMBC decreases the interlamellar repeat distance and increases membrane fluidity. researchgate.net

The table below summarizes the structural perturbations induced by a this compound conjugate in different lipid bilayer systems.

| Lipid Bilayer System | Observed Structural Perturbations | Reference(s) |

| Anionic Phosphatidylserine Bilayers | Promotion of interdigitation in gel phase, decreased bilayer thickness and increased area per lipid in liquid crystalline phase, disruption of inter-lipid hydrogen bonding. | nih.gov |

| Phosphatidylethanolamine Membranes | Shift of gel to liquid crystalline phase transition to lower temperatures, promotion of gel phase immiscibility, inhibition of inverted hexagonal phase formation, decreased interlamellar repeat distance and increased membrane fluidity in liquid crystalline phase. | researchgate.net |

Role of Amphiphilic Properties in Membrane Association

The amphiphilic nature of this compound derivatives, characterized by both hydrophilic and hydrophobic regions, is crucial to their interaction with biological membranes. This dual characteristic facilitates their association with and passage through the lipid bilayers of cell membranes, which is a critical step for many of their biological activities.

Research on a semisynthetic catechin derivative, this compound of catechin (TMBC), highlights its amphiphilic nature as a key factor in its potential mechanism of action. mdpi.comresearchgate.net Studies using biomimetic membranes composed of anionic phospholipids like phosphatidylserine have shown that TMBC embeds itself within the lipid bilayer. mdpi.com This insertion perturbs the physical properties of the membrane, including the transition from a gel to a liquid crystalline phase. mdpi.com In the gel phase, TMBC can induce interdigitation of the lipid tails, while in the more fluid liquid crystalline phase, it has been observed to decrease the thickness of the bilayer and alter the hydrogen bonding at the membrane's interfacial region. mdpi.com

Molecular dynamics simulations support these experimental findings, indicating that TMBC localizes within the interior of the anionic bilayer, reaching the carbonyl region of the phospholipids. mdpi.com This interaction disrupts the existing hydrogen bonds between adjacent lipid molecules. mdpi.com Similar effects have been noted in membranes composed of other major eukaryotic phospholipids, such as phosphatidylcholine and phosphatidylethanolamine, where TMBC also incorporates into the bilayer and alters its structural properties. mdpi.com

This ability to integrate into and modify the properties of cell membranes is not unique to TMBC. Other derivatives, such as alkyl gallates, which are structurally related to 3,4,5-trimethoxybenzoates, also exhibit membrane-disrupting capabilities. unesp.br The interaction of these amphiphilic compounds with the cell membrane is considered a fundamental aspect of their biological effects. mdpi.com For instance, 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate is another derivative whose interaction with cellular membranes is a key feature of its biological activity profile. ontosight.ai The lipophilic character conferred by the octyl chain and trimethoxy groups, combined with the basicity of the diethylamino group, allows this molecule to associate with and potentially traverse cellular membranes. ontosight.ai

Mechanisms of Antimicrobial Activity of this compound Derivatives

Derivatives of this compound exhibit a range of antimicrobial activities, and their mechanisms of action are often multifaceted. A primary target for many of these compounds is the bacterial cell membrane.

Alkyl gallates, which are esters of gallic acid and structurally analogous to this compound esters, demonstrate broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. frontiersin.org Their amphiphilic nature allows them to interact with and disrupt the integrity of the bacterial cell membrane. frontiersin.orgmdpi.com This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. whiterose.ac.uknih.gov The length of the alkyl chain in these esters is a critical determinant of their antibacterial potency, with longer chains generally correlating with stronger effects. mdpi.comnih.gov For example, octyl gallate has been shown to be particularly effective, disordering the membrane and interfering with essential cellular processes. nih.gov

Beyond direct membrane damage, some derivatives have more specific intracellular targets. For instance, alkyl gallates have been found to directly target FtsZ, a key protein involved in bacterial cell division. frontiersin.org By binding to FtsZ, these compounds can disrupt its structure and function, leading to cell elongation and inhibition of cell division. frontiersin.org

Another significant mechanism of antimicrobial action involves the generation of reactive oxygen species (ROS). Octyl gallate has been observed to increase intracellular levels of toxic ROS, such as hydroxyl radicals, leading to oxidative damage. whiterose.ac.uknih.gov This process can be initiated by the disruption of the respiratory electron transport chain and the depletion of NADH. nih.gov

Furthermore, some derivatives can interfere with bacterial communication systems. Alkyl gallates have been shown to inhibit quorum-sensing signaling, a process that bacteria use to coordinate gene expression and form biofilms. mdpi.com By disrupting these signals, the compounds can prevent the formation of biofilms, which are communities of bacteria encased in a protective matrix that are notoriously difficult to eradicate. mdpi.com

The table below summarizes the antimicrobial mechanisms of some this compound derivatives and related compounds.

| Compound/Derivative Class | Primary Mechanism(s) of Action | Target Organisms |

| Alkyl Gallates | Membrane disruption, FtsZ inhibition, ROS generation, Quorum-sensing inhibition | Gram-positive and Gram-negative bacteria frontiersin.orgmdpi.com |

| Octyl Gallate | Membrane damage, ROS generation, DNA interaction, Disruption of respiratory chain | Escherichia coli, Staphylococcus aureus whiterose.ac.uk |

| Benzyl (B1604629) this compound | Antileishmanial activity | Leishmania amazonensis researchgate.netscispace.com |

| 3,4,5-trimethoxybenzoic acid derivatives | Inhibition of efflux pumps | Salmonella enterica, Staphylococcus aureus nih.gov |

Antioxidant Action Mechanisms and Free Radical Scavenging Capabilities

The 3,4,5-trimethoxy substitution pattern on the benzoate (B1203000) ring is a key structural feature contributing to the antioxidant properties of these compounds. The methoxy (B1213986) groups are electron-donating, which can enhance the ability of the molecule to scavenge free radicals.

Methyl-3,4,5-trimethoxybenzoate has demonstrated significant free radical scavenging activity, as evaluated by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. researchgate.net In one study, its scavenging activity was found to be comparable to that of ascorbic acid, a well-known antioxidant. researchgate.net Similarly, other trimethoxybenzene derivatives, including ethyl this compound, methyl 3,4,5-trimethoxycinnamate, and ethyl 3,4,5-trimethoxycinnamate, have also shown considerable antioxidant activity, in some cases reported to be higher than that of arbutin. koreascience.kr

The mechanism of antioxidant action for these compounds is believed to involve the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and preventing it from causing oxidative damage to cellular components like lipids, proteins, and DNA. The presence of multiple methoxy groups on the aromatic ring increases the electron density, making the molecule more susceptible to reacting with and neutralizing electron-deficient free radicals.

However, it is worth noting that not all studies have found strong antioxidant activity. One report indicated that this compound itself exhibited minimal free radical scavenging activity in a total radical scavenging capacity assay. qut.edu.au This suggests that the esterification or other modifications of the carboxylic acid group may be important for enhancing the antioxidant potential of the 3,4,5-trimethoxybenzoyl scaffold.

The table below presents the free radical scavenging activity of some this compound derivatives.

| Compound | Assay | Scavenging Activity (%) | Reference |

| Methyl-3,4,5-trimethoxybenzoate | DPPH | 79.33 | researchgate.net |

| Ascorbic Acid (Standard) | DPPH | 93.96 | researchgate.net |

Structure-Activity Relationship (SAR) Studies and Rational Design of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound analogues influences their biological activities and for the rational design of more potent and selective compounds.

Impact of Substituent Variation on Biological Potency and Selectivity

Modifications to the core structure of this compound have been shown to have a significant impact on biological activity.

In the context of antimicrobial activity, the length of the alkyl chain in alkyl gallates (structurally related to this compound esters) is a critical factor. nih.gov Generally, increasing the chain length enhances antibacterial and antibiofilm activity. mdpi.com However, there can be a "cut-off" point where further increases in chain length lead to a decrease in activity. whiterose.ac.uk

For antileishmanial activity, studies on piplartine analogues, which include this compound derivatives, have provided valuable SAR insights. researchgate.netcedia.edu.ec For instance, the presence of rigid substituents was found to contribute to increased activity against Leishmania amazonensis. researchgate.netcedia.edu.ec A study of DDB analogues for reversing multidrug resistance in cancer cells showed that for benzoate esters, electron-donating groups like methyl and methoxy at the para-position had little effect, but additional methoxy groups at the meta-positions increased potency. nih.gov The order of potency was found to be 3,4,5-tri-OMe ≈ 3,4-di-OMe > H > 4-Me ≈ 4-OMe. nih.gov

In the development of antitumor agents, a series of piplartine analogues were synthesized from 3,4,5-trimethoxybenzoic acid. mdpi.com It was observed that alkyl derivatives with medium-length carbon chains were more potent than aryl derivatives, with the exception of 4-methoxy-benzyl this compound, which was the most potent analogue in the study. mdpi.com

The table below summarizes some key SAR findings for this compound analogues.

| Biological Activity | Structural Modification | Impact on Potency |

| Antimicrobial | Increasing alkyl chain length in esters | Generally increases potency up to a certain point mdpi.comwhiterose.ac.uknih.gov |

| Antileishmanial | Addition of rigid substituents | Increases potency researchgate.netcedia.edu.ec |

| Multidrug Resistance Reversal | Addition of meta-methoxy groups | Increases potency nih.gov |

| Antitumor | Medium-length alkyl chains in esters | More potent than aryl derivatives (with exceptions) mdpi.com |

Computational Approaches to Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com This approach is instrumental in the rational design of new this compound analogues with improved properties.

QSAR studies often involve the calculation of various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic properties, steric features, and lipophilicity. nih.gov These descriptors are then correlated with the observed biological activity using statistical methods to develop a predictive model. mdpi.com

For instance, 3D-QSAR models have been developed for a series of piplartine analogues, including this compound derivatives, to understand the structural requirements for antileishmanial activity. researchgate.netcedia.edu.ec These models can provide insights into how the electrostatic and steric properties of the molecules influence their bioactivity, guiding the design of new compounds with enhanced potency. researchgate.net

In the context of antitubercular agents, a QSAR-driven approach was used to design new heteroaryl chalcone (B49325) compounds. nih.gov By developing SAR rules and binary QSAR models from existing data, researchers were able to prioritize the synthesis of the most promising candidates. nih.gov

The general workflow for a QSAR study involves:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Development: Statistical methods are used to create a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Prediction: The validated model is then used to predict the activity of new, untested compounds. mdpi.com

These computational approaches help to streamline the drug discovery process by reducing the need for extensive and costly synthesis and testing of numerous compounds, allowing researchers to focus on the most promising candidates. nih.gov

Biochemical Pathways and Metabolic Transformations of 3,4,5 Trimethoxybenzoate

Microbial Biodegradation of 3,4,5-Trimethoxybenzoate in Anaerobic Environments

Under anaerobic conditions, certain microbial communities have demonstrated the ability to degrade this compound. This process is crucial for the cycling of aromatic compounds in oxygen-depleted environments.

Elucidation of Anaerobic Degradation Pathways

The anaerobic breakdown of this compound is a multi-step process involving several key transformations. Initially, the compound undergoes O-demethylation, where the methoxy (B1213986) groups are removed. For instance, in the presence of specific microbial consortia, this compound is demethylated to form intermediates like 5-hydroxyvanillate, which is subsequently converted to gallate. ird.fr This initial demethylation is a critical step that prepares the aromatic ring for further degradation.

Following demethylation, the resulting hydroxylated aromatic compounds are typically metabolized further. In some anaerobic environments, these intermediates can be completely mineralized to carbon dioxide. oup.comresearchgate.net The degradation pathway can also involve the formation of acetate (B1210297). oup.com For example, the fermentation of substituted monoaromatic compounds by bacterial communities from anaerobic sediments can lead to the production of acetate. oup.com In industrial wastewater treatment, acid-forming bacteria degrade this compound into substances like lactic acid and CO2, while methanogenic bacteria can further break it down into methane (B114726) and CO2. eeer.orgeeer.org

The table below summarizes the key steps in the anaerobic degradation of this compound.

| Step | Transformation | Intermediate/Product |

| 1 | O-demethylation | 5-Hydroxyvanillate |

| 2 | Further Demethylation | Gallate |

| 3 | Ring Fission & Mineralization | Carbon Dioxide, Acetate, Methane |

Identification and Role of Specific Microbial Consortia

The anaerobic degradation of this compound is not carried out by a single microbial species but rather by a syntrophic consortium of different bacteria. These microorganisms work in concert, with the products of one organism serving as the substrate for another.

A well-studied example is the defined mixed culture of Acetobacterium woodii, Pelobacter acidigallici, and Desulfobacter postgatei. oup.com In this consortium, Acetobacterium woodii is capable of growing on this compound as a pure culture, but its efficiency is enhanced in coculture with Pelobacter acidigallici. oup.com Under batch conditions, this mixed population can completely mineralize this compound to CO2. oup.comresearchgate.net

Clostridium methoxybenzovorans is another bacterium isolated from an olive mill that can O-demethylate a wide range of methoxylated aromatic compounds, including this compound. ird.fr Additionally, metabolically stable consortia of anaerobic bacteria enriched from sediment samples with this compound have been shown to transform various chloroveratroles, chloroguaiacols, and chlorocatechols through de-O-methylation. researchgate.net

The table below highlights the key microbial players and their roles in the anaerobic degradation of this compound.

| Microbial Species/Consortium | Role |

| Acetobacterium woodii, Pelobacter acidigallici, Desulfobacter postgatei | Complete mineralization of this compound to CO2. oup.comresearchgate.net |

| Clostridium methoxybenzovorans | O-demethylation of various methoxylated aromatic compounds. ird.fr |

| Sediment-enriched anaerobic consortia | De-O-methylation of chlorinated aromatic compounds. researchgate.net |

Mammalian Metabolic Fates of 3,4,5-Trimethoxybenzoic Acid and Related Xenobiotics

In mammals, 3,4,5-trimethoxybenzoic acid is recognized as a xenobiotic metabolite, meaning it is a foreign substance that the body metabolizes. nih.govebi.ac.uk Its metabolic fate is of interest, particularly in the context of the metabolism of other related compounds.

Characterization of Metabolites (e.g., Mescaline Metabolites)

One of the notable instances of 3,4,5-trimethoxybenzoic acid in mammalian metabolism is its identification as a minor metabolite of mescaline. nih.gov Following the ingestion of mescaline sulfate (B86663) by human volunteers, 3,4,5-trimethoxybenzoic acid was detected in the urine, although in very small amounts compared to the primary metabolite, 3,4,5-trimethoxyphenylacetic acid. nih.govebi.ac.uk This indicates that one of the metabolic pathways for mescaline involves the oxidation of its side chain to a carboxylic acid, resulting in the formation of 3,4,5-trimethoxybenzoic acid.

The compound is also a known metabolite of trimebutine, a medication used for gastrointestinal disorders. chemicalbook.com

Enzymatic Mechanisms of Biotransformation in Mammalian Systems

The biotransformation of xenobiotics like 3,4,5-trimethoxybenzoic acid in mammalian systems is primarily carried out by a variety of enzymes, largely concentrated in the liver. While specific enzymatic pathways for 3,4,5-trimethoxybenzoic acid itself are not extensively detailed in the provided search results, the metabolism of related compounds provides insight into the likely mechanisms.

The conversion of the side chain of compounds like mescaline to a carboxylic acid is a common metabolic reaction. This type of oxidation is typically catalyzed by enzymes such as alcohol dehydrogenases, aldehyde dehydrogenases, and monoamine oxidases. The formation of 3,4,5-trimethoxybenzoic acid from mescaline likely involves such enzymatic processes.

Furthermore, the metabolism of reserpine, another complex molecule, results in the excretion of trimethoxybenzoic acid in the urine, suggesting similar metabolic pathways involving ester hydrolysis and oxidation. pharmacompass.com

The table below lists compounds for which 3,4,5-trimethoxybenzoic acid is a metabolite.

| Parent Compound | Metabolic Process |

| Mescaline | Side-chain oxidation nih.gov |

| Trimebutine | Not specified chemicalbook.com |

| Reserpine | Hydrolysis and oxidation pharmacompass.com |

Coordination Chemistry of 3,4,5 Trimethoxybenzoate with Metal Ions

Synthesis and Characterization of Metal Complexes of 3,4,5-Trimethoxybenzoate

The synthesis of metal complexes with this compound is typically achieved through precipitation reactions in an aqueous medium. These methods involve reacting a soluble salt of the desired metal, often a nitrate (B79036) or chloride, with a solution of ammonium (B1175870) or sodium this compound.

Complexes of 3,4,5-trimethoxybenzoic acid with both light and heavy lanthanides have been synthesized and studied. For heavy lanthanides (Tb-Lu) and yttrium, anhydrous salts are typically obtained by reacting the metal nitrate with ammonium this compound. core.ac.uk The resulting solid complexes are crystalline and exhibit colors characteristic of the respective trivalent lanthanide ions (Ln³⁺). core.ac.uk Elemental analysis confirms a metal-to-ligand ratio of 1:3. core.ac.uk

Similarly, complexes with light lanthanides are formed as crystalline solids, which can be either anhydrous or hydrated. akjournals.com The synthesis of other metal complexes, such as those with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), follows a comparable procedure, yielding hydrated or anhydrous compounds with a general formula of M(C₁₀H₁₁O₅)₂·nH₂O. researchgate.netgrafiati.com

Elemental analysis is crucial for determining the stoichiometry of the complexes, typically revealing a 1:3 metal-to-ligand ratio for lanthanide complexes and a 1:2 ratio for divalent transition metal complexes. core.ac.ukresearchgate.net

Infrared (IR) spectroscopy is a key tool for confirming the coordination of the this compound ligand to the metal ion. A significant feature in the IR spectra of these complexes is the disappearance of the strong absorption band around 1684 cm⁻¹, which is attributed to the carboxylic acid group (-COOH) of the free ligand. researchgate.net This band is replaced by two distinct bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). researchgate.net The positions of these bands and the separation between them (Δν = νₐₛ - νₛ) provide insight into the coordination mode of the carboxylate group. researchgate.netredalyc.org

Table 1: Characteristic IR Frequencies (cm⁻¹) for this compound and its Metal Complexes

| Compound | ν(C=O) of acid | νₐₛ(COO⁻) | νₛ(COO⁻) | Reference |

|---|---|---|---|---|

| 3,4,5-Trimethoxybenzoic Acid | 1684 | - | - | researchgate.net |

| Mn(II) Complex | - | 1544 | 1412 | researchgate.net |

| Co(II) Complex | - | 1547 | 1412 | researchgate.net |

| Ni(II) Complex | - | 1551 | 1412 | researchgate.net |

| Cu(II) Complex | - | 1555 | 1412 | researchgate.net |

| Zn(II) Complex | - | 1544 | 1412 | researchgate.net |

Formation of Lanthanide-3,4,5-Trimethoxybenzoate Complexes

Coordination Modes and Ligand Behavior of this compound in Metal Complexes

The carboxylate group of the this compound ligand can coordinate to metal ions in several ways, including monodentate, bidentate chelating, and bidentate bridging modes.

In complexes with heavy lanthanides and yttrium, the IR spectral data suggest that the carboxylate group acts as a symmetrical, bidentate, chelating ligand. core.ac.uk A similar bidentate chelating behavior is observed for light lanthanide complexes and for silver(I) complexes. akjournals.comredalyc.orgscielo.br For transition metal complexes, the coordination can vary, with possibilities including monodentate, bidentate chelating, or bridging ligands. grafiati.com In the dinuclear copper(II) complex, [Cu₂(3,4,5-(CH₃O)₃C₆H₂CO₂)₄(CH₃OH)₂], the four trimethoxybenzoate ligands act as bridging ligands between the two copper centers. scispace.comdergipark.org.tr

Thermal Decomposition Studies of Metal-3,4,5-Trimethoxybenzoate Complexes

Thermogravimetric (TG) analysis has been employed to study the thermal stability and decomposition pathways of metal-3,4,5-trimethoxybenzoate complexes in an air atmosphere.

The heavy lanthanide complexes are anhydrous and decompose in a single, continuous step upon heating, with the final product being the respective lanthanide oxide (Ln₂O₃ or Tb₄O₇). core.ac.uk The decomposition temperatures for these complexes are generally high, indicating significant thermal stability. core.ac.uk In contrast, the decomposition of light lanthanide complexes can be more complex, sometimes proceeding through the formation of intermediate oxycarbonates before yielding the final oxide product. akjournals.com Silver(I) this compound decomposes in two steps to yield metallic silver as the final product. scielo.br

Table 2: Decomposition Temperatures and Final Products for Heavy Lanthanide-3,4,5-Trimethoxybenzoate Complexes

| Complex | Decomposition Temperature Range (K) | Final Product | Reference |

|---|---|---|---|

| Y(C₁₀H₁₁O₅)₃ | 643-1153 | Y₂O₃ | core.ac.uk |

| Tb(C₁₀H₁₁O₅)₃ | 633-1023 | Tb₄O₇ | core.ac.uk |

| Dy(C₁₀H₁₁O₅)₃ | 653-1123 | Dy₂O₃ | core.ac.uk |

| Ho(C₁₀H₁₁O₅)₃ | 653-1123 | Ho₂O₃ | core.ac.uk |

| Er(C₁₀H₁₁O₅)₃ | 653-1143 | Er₂O₃ | core.ac.uk |

| Tm(C₁₀H₁₁O₅)₃ | 653-1153 | Tm₂O₃ | core.ac.uk |

| Yb(C₁₀H₁₁O₅)₃ | 653-1153 | Yb₂O₃ | core.ac.uk |

| Lu(C₁₀H₁₁O₅)₃ | 653-1163 | Lu₂O₃ | core.ac.uk |

Influence of Methoxy (B1213986) Group Position on Metal Complex Properties

The position of the methoxy groups on the benzene (B151609) ring of the benzoate (B1203000) ligand has a discernible effect on the properties of the resulting metal complexes, particularly their thermal stability. akjournals.com Studies comparing complexes of light lanthanides with 2,3,4-, 2,4,5-, and this compound isomers reveal that the substitution pattern influences the thermal decomposition mechanism. akjournals.com

Advanced Research Applications and Future Directions in 3,4,5 Trimethoxybenzoate Science

3,4,5-Trimethoxybenzoate as a Mechanistic Probe in Cellular and Molecular Biology

The distinct structure of this compound makes it a valuable tool for investigating complex biological processes at the cellular and molecular level. Its interactions with biological systems provide insights into fundamental mechanisms of action.

In cellular biology, derivatives of this compound are utilized to probe cellular functions. For instance, the semi-synthetic catechin (B1668976), 3-O-(3,4,5-trimethoxybenzoyl)-(-)-catechin (TMCG), has been studied for its effects on cancer cells. researchgate.net Research has shown that this compound can significantly influence the properties of cell membranes, which are crucial for numerous cellular processes. researchgate.net By studying how TMCG interacts with and alters membrane structure and dynamics, researchers can gain a deeper understanding of the membrane's role in disease and the potential for developing new therapeutic strategies that target the cell membrane. researchgate.net

At the molecular level, this compound derivatives serve as probes to understand enzyme inhibition and receptor binding. The specific arrangement of its methoxy (B1213986) groups allows for detailed studies of molecular recognition processes. For example, it is used as a protecting group in the chemical synthesis of ribonucleosides, which are the building blocks of RNA. oup.com The use of 3,4,5-trimethoxybenzoyl chloride allows for the selective protection of the 2'-hydroxyl group of ribonucleosides, a crucial step in the synthesis of oligoribonucleotides. oup.com Studying the isomerization of these protected ribonucleosides provides valuable information about the reactivity of these molecules. oup.com

Role of this compound as a Synthetic Intermediate for Advanced Research Compounds

The this compound scaffold is a fundamental building block in the synthesis of a wide array of more complex molecules for advanced research. Its chemical versatility allows for modifications to create novel compounds with specific properties.

One significant application is in the synthesis of new bioactive molecules. For example, it is a key intermediate in the creation of compounds designed to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. mdpi.com By esterifying 3,4,5-trimethoxybenzoic acid with other chemical moieties, researchers can synthesize hybrid compounds that are then tested for their biological activity. mdpi.com